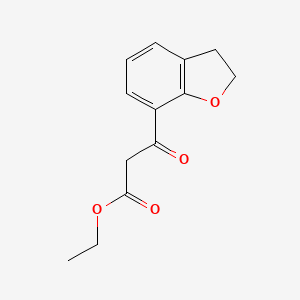
Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate is a chemical compound that belongs to the class of benzofuran derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydrobenzofuran with ethyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide to catalyze the reaction, followed by heating the mixture to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Some derivatives are being explored for their therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran-2-ones: These compounds share a similar benzofuran core and exhibit comparable biological activities.
Benzothiophenes: These compounds have a sulfur atom in place of the oxygen in the benzofuran ring and show similar chemical properties.
Uniqueness
Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 3-(2,3-dihydro-1-benzofuran-7-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H14O4/c1-2-16-12(15)8-11(14)10-5-3-4-9-6-7-17-13(9)10/h3-5H,2,6-8H2,1H3 |
Clé InChI |
PCUROSRQOYVITI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=CC=CC2=C1OCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


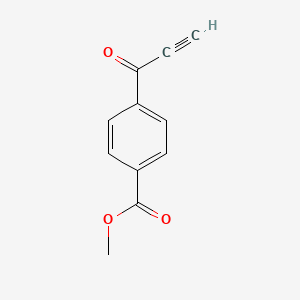
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)

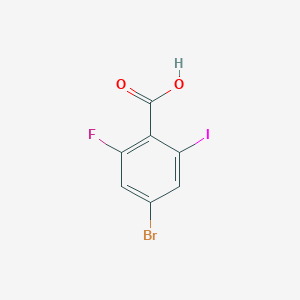

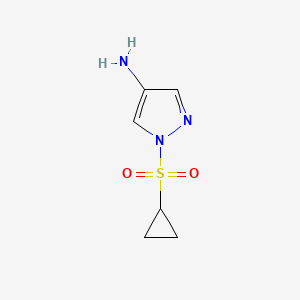
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)



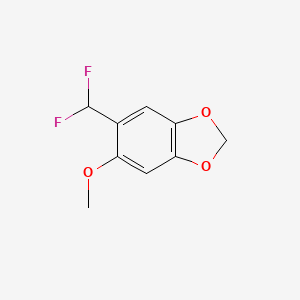
![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)


